

Ulixertinib dAEs: Incidence & Clinical Spectrum

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Compound Focus: Ulixertinib

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Q: What is the incidence and spectrum of dermatologic adverse events (dAEs) associated with the ERK inhibitor Ulixertinib?

A: In a phase I trial of 135 patients with advanced malignancies, dAEs were very common, affecting **79% (107/135)** of participants. The clinical spectrum is similar to that of EGFR and MEK inhibitors. The table below summarizes the incidence and severity of the most common dAEs [1] [2].

Dermatologic Adverse Event	Total Incidence (n=135)	Grade 1 Incidence	Grade 2 Incidence	Grade 3 Incidence
Any dAE	107 (79%)	Information Missing	Information Missing	25 (19%)
Acneiform Rash	45 (33%)	20 (15%)	21 (16%)	4 (3%)
Maculopapular Rash	36 (27%)	16 (12%)	8 (6%)	12 (9%)
Pruritus	34 (25%)	25 (19%)	7 (5%)	2 (1%)
Rash Unspecified	31 (23%)	18 (13%)	11 (8%)	5 (4%)
Dry Skin	15 (11%)	13 (10%)	1 (1%)	1 (1%)
Alopecia	14 (10%)	Information Missing	Information Missing	Information Missing

> **Note on Severity:** No Grade 4 or 5 dAEs were observed in the trial. The presence of dAEs, particularly acneiform rash, was statistically associated with better clinical outcomes (Stable Disease or Partial Response), suggesting it may serve as a surrogate marker of drug activity [1] [2] [3].

Experimental Protocol & Assessment Methods

Q: What are the key methodological details from the clinical trial that inform dAE management?

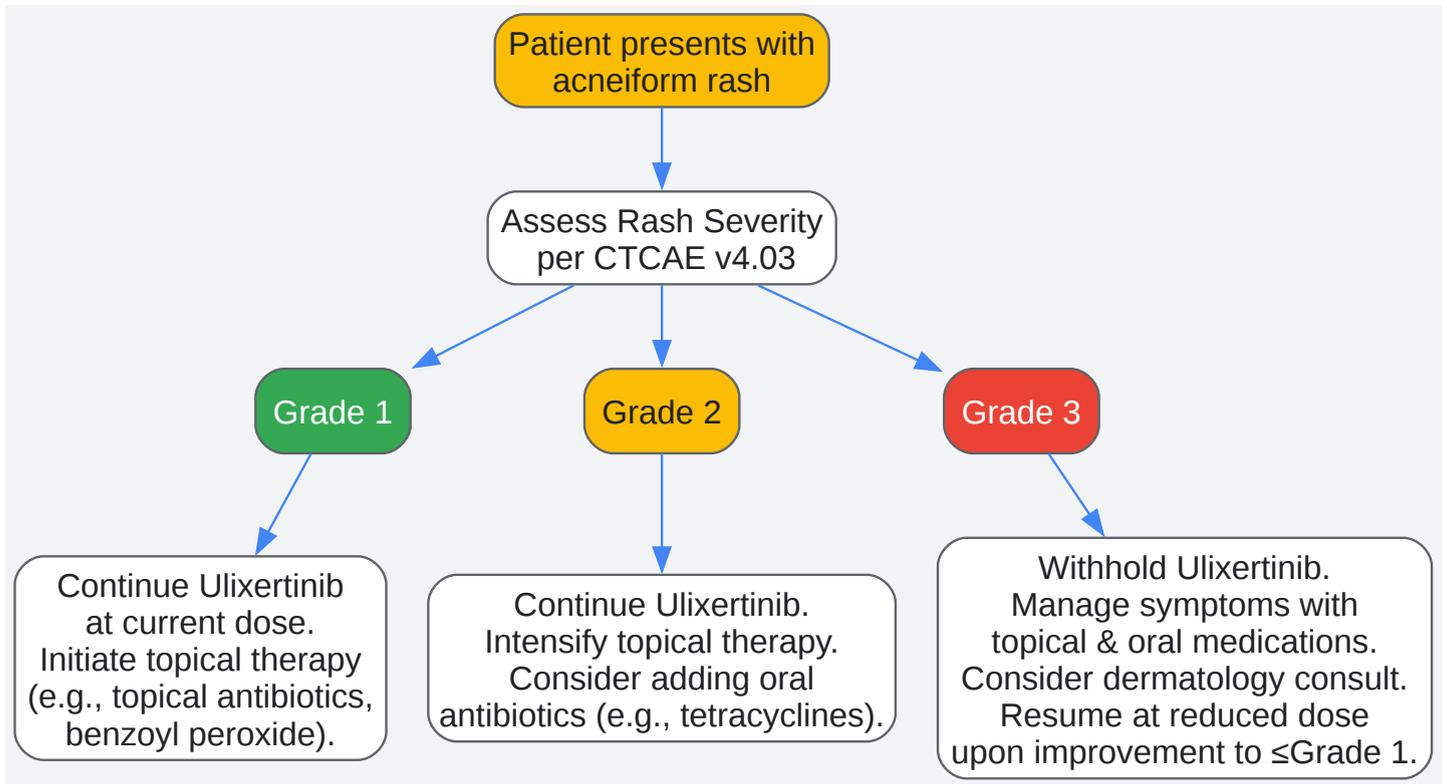
A: The data originate from an open-label, multicenter, phase I dose-escalation and expansion trial (NCT01781429) [1] [2].

- **Patient Population:** 135 adults with advanced malignancies.
- **Dosing: Ulixertinib** was administered orally twice daily. The dose-escalation cohort (n=27) tested doses from 10 mg to 900 mg, while the expansion cohort (n=108) used the established maximum tolerated dose (MTD) of 600 mg in 21-day cycles [2].
- **dAE Assessment:** AEs were recorded and graded based on the **National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03)** [2]. For a subset of patients at the Memorial Sloan Kettering Cancer Center site, assessments were conducted by both oncologists and dermatologists, which included clinical photographs and histopathological analysis of skin biopsies [2].

dAE Management Algorithm

Q: Is there a proposed management algorithm for ERK inhibitor-induced dAEs?

A: The cited study proposes treatment algorithms to maintain patients' quality of life and dose intensity. The following diagram visualizes a generalized management logic for acneiform rash, based on the findings and recommendations from the trial [1] [2].



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Diagram Title: Ulixertinib Acneiform Rash Management Logic

Key Takeaways for Researchers

- **High Incidence, Manageable Severity:** Dermatologic AEs are a class-effect of **Ulixertinib** but are predominantly low-grade. Proactive management is crucial for maintaining dose intensity [1] [2].
- **Potential Predictive Biomarker:** The occurrence of dAEs, especially acneiform rash, was significantly associated with clinical benefit (Stable Disease or Partial Response). This correlation should be considered in clinical monitoring and trial design [2] [3].
- **Algorithmic Approach is Key:** The proposed structured management approach helps standardize care, minimize treatment interruptions, and improve patient quality of life during clinical development [1].

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